molecular formula C24H25N3O5S B5455158 N-(4-METHOXYPHENYL)-N-({N'-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(4-METHOXYPHENYL)-N-({N'-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B5455158
M. Wt: 467.5 g/mol
InChI Key: BZLZRDJTRMYEMP-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of methoxyphenyl groups, hydrazinecarbonyl, and benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenylhydrazine and 4-methoxybenzaldehyde. These intermediates can then undergo condensation reactions to form the hydrazone linkage, followed by sulfonamide formation through reactions with benzenesulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 4-hydroxyphenyl derivatives, while reduction could produce hydrazine-substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)BENZENESULFONAMIDE: Lacks the hydrazone linkage.

    N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE: Lacks one of the methoxyphenyl groups.

Uniqueness

N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-18(19-9-13-21(31-2)14-10-19)25-26-24(28)17-27(20-11-15-22(32-3)16-12-20)33(29,30)23-7-5-4-6-8-23/h4-16H,17H2,1-3H3,(H,26,28)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLZRDJTRMYEMP-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.